![molecular formula C18H18BrNO5S2 B4017730 [2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-bromobenzenesulfonate](/img/structure/B4017730.png)
[2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-bromobenzenesulfonate
Übersicht
Beschreibung
[2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-bromobenzenesulfonate is a complex organic compound that features a combination of methoxy, morpholine, carbothioyl, and bromobenzenesulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-bromobenzenesulfonate typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenol, undergoes a reaction with a suitable halogenating agent to introduce the bromine atom at the desired position.
Introduction of the Morpholine Group: The brominated intermediate is then reacted with morpholine in the presence of a base to form the morpholine-substituted phenyl compound.
Carbothioylation: The morpholine-substituted intermediate is treated with a thiocarbonyl reagent to introduce the carbothioyl group.
Sulfonation: Finally, the compound is sulfonated using a sulfonating agent such as chlorosulfonic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbothioyl group can be reduced to a thiol or a corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-bromobenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of [2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-bromobenzenesulfonate involves its interaction with specific molecular targets. For example, the morpholine group may interact with enzymes or receptors, while the bromobenzenesulfonate group could facilitate binding to specific proteins or nucleic acids. The exact pathways and targets would depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of bromine.
[2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzenesulfonate: Similar structure but with a fluorine atom instead of bromine.
[2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-iodobenzenesulfonate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of [2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-bromobenzenesulfonate lies in its specific combination of functional groups, which allows for unique chemical reactivity and potential applications. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions compared to its chlorine, fluorine, or iodine analogs.
Eigenschaften
IUPAC Name |
[2-methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5S2/c1-23-16-4-2-3-15(18(26)20-9-11-24-12-10-20)17(16)25-27(21,22)14-7-5-13(19)6-8-14/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQCYCQMIWQWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Br)C(=S)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S,4S)-4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4017651.png)
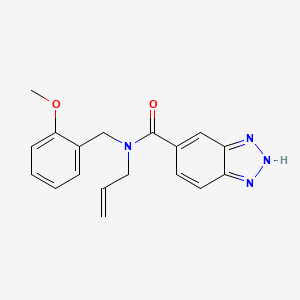
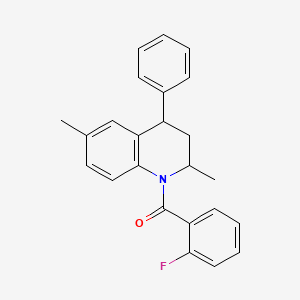
![ethyl 4,6-dioxo-5-[2-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017663.png)
![ethyl 5-(4-ethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017667.png)
![2,5-dimethyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B4017671.png)
![2-(diethylamino)ethyl 2-[2-(diethylamino)ethoxy]-4-methoxybenzoate](/img/structure/B4017675.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4017694.png)
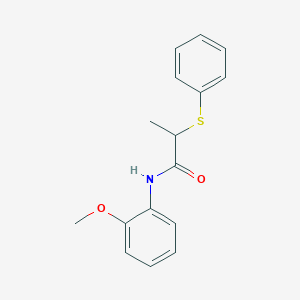
![N-{4-[3-(4-ethyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4017710.png)
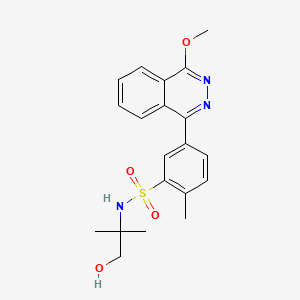
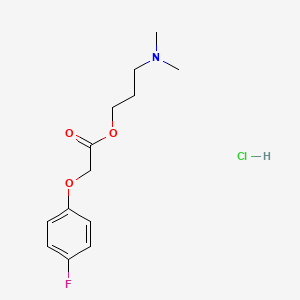
![2-{[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methyl}nicotinic acid](/img/structure/B4017737.png)
![3-(3,4-DIETHOXYPHENETHYL)-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4(3H)-IMINE](/img/structure/B4017744.png)
